Butanoic acid, 2-(aminooxy)-
Description
Classification and Nomenclature within the Aminooxy Compound Class
Butanoic acid, 2-(aminooxy)- is systematically classified as a carboxylic acid derivative. According to IUPAC nomenclature, its official name is 2-aminooxybutanoic acid. nih.gov The molecule incorporates a butanoic acid backbone, with the aminooxy functional group (-ONH₂) substituting a hydrogen atom at the alpha-carbon (C2) position. This positions it within the family of α-aminooxy acids.
The aminooxy group itself is a key feature, rendering the molecule a hydroxylamine (B1172632) derivative. This group is known to be a stronger nucleophile than a corresponding amine group due to the "alpha effect," a phenomenon where the presence of an adjacent atom with a lone pair of electrons (in this case, oxygen) enhances nucleophilicity. acs.org This increased nucleophilicity allows aminooxy compounds to undergo specific chemical reactions, most notably the formation of stable oxime linkages with aldehydes and ketones. louisville.eduiris-biotech.de
Synonyms for Butanoic acid, 2-(aminooxy)- include 2-(Aminooxy)butanoic acid, 2-(Aminooxy)butyric acid, and α-Aminoxybutyric acid. nih.gov
Table 1: Physicochemical Properties of Butanoic acid, 2-(aminooxy)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₉NO₃ | nih.gov |
| Molecular Weight | 119.12 g/mol | nih.gov |
| IUPAC Name | 2-aminooxybutanoic acid | nih.gov |
| CAS Number | 4385-95-9 | nih.gov |
| InChIKey | DHYFJVNHHMNOMK-UHFFFAOYSA-N | nih.gov |
Historical Context of Research on Aminooxy-Containing Natural Products and Synthetic Analogs
The study of aminooxy compounds is rooted in observations of their unique reactivity and their presence in nature. The enhanced nucleophilicity of the aminooxy moiety, termed the "alpha effect," was a phenomenon first described in the early 1960s. acs.org This distinct chemical behavior set the stage for their exploration as inhibitors of enzymes that rely on carbonyl-containing cofactors.
A significant portion of early research focused on aminooxy-containing natural products. A prominent example is L-canaline (L-2-amino-4-(aminooxy)butanoic acid), the aminooxy analogue of the amino acid ornithine. nih.gov Canaline (B555070) is produced in certain legumes from its precursor, canavanine, and has been extensively studied as an antimetabolite. nih.govscispace.com Its ability to act as a potent inhibitor of pyridoxal-5-phosphate (PLP)-dependent enzymes, such as ornithine decarboxylase, by forming a stable oxime with the PLP cofactor, has been known for some time. nih.gov
The synthetic utility of the aminooxy group also has a significant history. The chemoselective ligation reaction between an aminooxy group and a carbonyl group to form a stable oxime bond became a foundational tool in bioconjugation chemistry. For instance, the first use of nucleophilic aminooxy modifiers for creating conjugates with DNA was reported in the mid-1990s. glenresearch.com This reaction's reliability and the stability of the resulting oxime linkage compared to the imines formed from primary amines have cemented its role in the synthesis of complex biomolecules. iris-biotech.deglenresearch.com
Structural Isomerism and Stereochemical Considerations (e.g., L- and D-forms of 2-Amino-4-(aminooxy)butanoic Acid)
Like many biologically relevant molecules, aminooxy-substituted butanoic acids can exhibit structural isomerism and stereoisomerism. The position of the aminooxy group along the butanoic acid chain results in structural isomers, such as 2-(aminooxy)butanoic acid, 3-(aminooxy)butanoic acid, and 4-(aminooxy)butanoic acid, each with distinct properties.
Stereoisomerism is particularly important for α-aminooxy acids, including the titular "Butanoic acid, 2-(aminooxy)-". The alpha-carbon (C2) is a chiral center, as it is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), an ethyl group (-CH₂CH₃), and the aminooxy group (-ONH₂). This chirality means the molecule can exist as two non-superimposable mirror images known as enantiomers.
These enantiomers are designated using either the D/L system or the R/S system. youtube.com The D/L system relates the configuration of the chiral center to that of glyceraldehyde, a reference compound. In amino acids and their analogues, the L-form typically has the amino (or aminooxy) group on the left in a Fischer projection, and it is the L-forms of amino acids that are predominantly found in proteins. youtube.com The R/S (Cahn-Ingold-Prelog) system assigns priority to the four substituents based on atomic number, providing an absolute configuration for each chiral center. youtube.com
A well-studied example that illustrates these principles is L-2-amino-4-(aminooxy)butanoic acid, also known as L-canaline. biosynth.comhmdb.ca This compound is the naturally occurring enantiomer and a structural analogue of the proteinogenic amino acid L-ornithine. nih.govscispace.com Its systematic name, specifying the stereochemistry, is (S)-2-amino-4-(aminooxy)butanoic acid. biosynth.comhmdb.ca The specific stereochemistry is critical for its biological activity, as enzymes are highly stereoselective. The D-enantiomer, (R)-2-amino-4-(aminooxy)butanoic acid, would not be expected to interact with the active site of its target enzymes in the same manner. The synthesis of specific enantiomers, such as D-aminooxy acids, often requires stereocontrolled methods, like the Mitsunobu reaction, to ensure the desired configuration at the chiral center. google.com
Overview of Current Research Trajectories and Academic Significance
The academic significance of aminooxy-substituted butanoic acids and related compounds is broad, with research spanning multiple disciplines. Their unique reactivity continues to be exploited in the development of novel chemical tools and potential therapeutic agents.
A major research trajectory involves their use as enzyme inhibitors. Because the aminooxy group readily reacts with the aldehyde of the pyridoxal-5'-phosphate (PLP) cofactor, these compounds are potent inhibitors of PLP-dependent enzymes, which are crucial in amino acid metabolism. nih.govresearchgate.net This has led to their investigation as potential antimalarial agents, with compounds like canaline showing potent activity against Plasmodium falciparum. nih.gov Research also extends to other enzyme classes; for example, aminooxy analogues of spermidine (B129725) are effective inhibitors of spermine (B22157) synthase, an enzyme in the polyamine biosynthetic pathway. oup.com
In the field of chemical biology and synthesis, aminooxy compounds are central to "click chemistry" and bioconjugation. acs.org The formation of a stable oxime linkage is used to attach these molecules to peptides, proteins, and nucleic acids. louisville.eduiris-biotech.deglenresearch.com This has enabled the synthesis of complex structures like neoglycopeptides, where sugars are chemoselectively linked to peptides containing an aminooxy-functionalized amino acid. researchgate.net Recently, reactivity-based screening using aminooxy-functionalized probes has been developed as a method to discover new natural products that contain aldehyde or ketone groups. nih.gov
Furthermore, these compounds are being explored for new applications in agriculture and medicine. In plant science, derivatives of aminooxy-propionic acid have been identified as inhibitors of auxin biosynthesis by targeting the TAA1 aminotransferase, presenting a new class of plant growth regulators. nih.gov In medicinal chemistry, computational studies have explored the potential of 2-(aminooxy)butanoic acid as a therapeutic agent against enzymes implicated in Alzheimer's disease. bohrium.comresearchgate.net The versatility of the aminooxy group ensures its continued relevance in the design of peptidomimetics, enzyme inhibitors, and molecular probes for academic research. iris-biotech.deacs.org
Table 2: Selected Aminooxy Acids and Their Research Applications
| Compound Name | Key Research Application/Significance | Source |
|---|---|---|
| Butanoic acid, 2-(aminooxy)- | Investigated as a potential inhibitor of enzymes related to Alzheimer's disease. | bohrium.comresearchgate.net |
| L-Canaline ((S)-2-amino-4-(aminooxy)butanoic acid) | Natural product antimetabolite; potent inhibitor of PLP-dependent enzymes; studied as an antimalarial and anticancer agent. | nih.govscispace.com |
| Aminooxyacetic acid | A well-known, non-specific inhibitor of PLP-dependent enzymes, used widely in biochemical studies. | biosynth.com |
| 2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid | Inhibitor of auxin biosynthesis in plants by targeting tryptophan aminotransferase (TAA1). | nih.gov |
| Aminooxy analogues of spermidine | Designed as inhibitors of enzymes in polyamine metabolism, such as spermine synthase. | oup.com |
Structure
2D Structure
Properties
CAS No. |
4385-95-9 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2-3(8-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI Key |
DHYFJVNHHMNOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)ON |
Origin of Product |
United States |
Synthetic Methodologies for Butanoic Acid Derivatives with Aminooxy Functionality
Stereoselective Synthesis of Aminooxy Amino Acids
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. This section details methodologies for the stereoselective synthesis of canaline (B555070) and its homologues, as well as strategies to achieve high enantiopurity.
Synthesis of 2-Amino-4-(aminooxy)butanoic Acid (Canaline) and its Stereoisomers
The synthesis of DL-canaline has been reported, providing a foundational method for accessing this amino acid. acs.org However, for most applications, enantiomerically pure forms are required. One common strategy for the stereoselective synthesis of L-canaline involves starting from a chiral precursor such as a protected L-homoserine derivative. The hydroxyl group of the homoserine side chain can be activated, for example, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with a protected hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide. Subsequent deprotection of both the amino and aminooxy groups yields the desired L-canaline.
The synthesis of stereoisomers can be achieved by starting with the corresponding D-homoserine derivative to obtain D-canaline. Diastereomers could potentially be synthesized by employing methods that allow for the inversion of one of the stereocenters, although this is less common.
Approaches to Higher Homologs (e.g., 2-Amino-6-(aminooxy)hexanoic Acid)
The synthesis of higher homologs, such as (S)-(+)-2-amino-6-(aminooxy)hexanoic acid, has been successfully achieved. biosynth.comwikipedia.org A common synthetic route starts from a readily available chiral amino acid, for instance, a protected L-lysine derivative. The side-chain amino group can be transformed into a hydroxyl group, which is then activated and subjected to nucleophilic substitution with a protected hydroxylamine species. This general strategy allows for the extension of the carbon chain while maintaining stereochemical integrity at the alpha-carbon.
A detailed synthetic procedure for (S)-(+)-2-amino-6-(aminooxy)hexanoic acid is outlined in the table below, starting from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid. biosynth.com
| Step | Reactant | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid | Sodium nitroprusside, NaOH, H₂O, 60–65 °C | (S)-2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid | Good |
| 2 | (S)-2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid | Methyl iodide, K₂CO₃, DMF | Methyl (S)-2-{[(benzyloxy)carbonyl]amino}-6-hydroxyhexanoate | Good |
| 3 | Methyl (S)-2-{[(benzyloxy)carbonyl]amino}-6-hydroxyhexanoate | Methanesulfonyl chloride, triethylamine, CH₂Cl₂ | Methyl (S)-2-{[(benzyloxy)carbonyl]amino}-6-[(methylsulfonyl)oxy]hexanoate | Good |
| 4 | Methyl (S)-2-{[(benzyloxy)carbonyl]amino}-6-[(methylsulfonyl)oxy]hexanoate | tert-Butyl N-hydroxycarbamate, DBU, DMF | (S)-(+)-Methyl 2-{[(benzyloxy)carbonyl]amino}-6-{[(tert-butoxycarbonyl)amino]oxy}hexanoate | Good |
| 5 | (S)-(+)-Methyl 2-{[(benzyloxy)carbonyl]amino}-6-{[(tert-butoxycarbonyl)amino]oxy}hexanoate | 10% Pd/C, H₂, Methanol | Crude amino-ester | Good |
| 6 | Crude amino-ester | LiOH, THF, H₂O | (S)-(+)-2-Amino-6-{[(tert-butoxycarbonyl)amino]oxy}hexanoic acid | Good |
| 7 | (S)-(+)-2-Amino-6-{[(tert-butoxycarbonyl)amino]oxy}hexanoic acid | Trifluoroacetic acid, H₂O | (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid TFA salt | 83% |
Enantioconvergent and Chiral Auxiliary Strategies in Aminooxy Acid Synthesis
Enantioconvergent synthesis provides a powerful tool for the preparation of single enantiomers from a racemic starting material. Nickel-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of chiral amines and could potentially be adapted for aminooxy acid synthesis. organic-chemistry.org These methods often involve the coupling of an alkylzinc reagent with a racemic α-substituted alkyl halide in the presence of a chiral nickel catalyst.
Chiral auxiliaries are another cornerstone of asymmetric synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.
Several chiral auxiliaries have been employed for the asymmetric synthesis of amino acids, including:
Schöllkopf Auxiliary: This method utilizes a bis-lactim ether derived from a chiral amino acid (e.g., valine) and glycine. biosynth.comwikipedia.org Deprotonation of the glycine unit followed by alkylation proceeds with high diastereoselectivity, dictated by the steric bulk of the auxiliary. Subsequent hydrolysis cleaves the auxiliary and provides the desired non-proteinogenic amino acid. biosynth.comwikipedia.org
Evans Auxiliaries: Chiral oxazolidinones, developed by David Evans, are widely used for stereoselective alkylation reactions. researchgate.netuwindsor.ca An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face.
Nickel(II) Complexes of Glycine Schiff Bases: Chiral nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand can be used for the asymmetric synthesis of α-amino acids through alkylation. mdpi.comresearchgate.netdntb.gov.ua
While the direct application of these auxiliaries to the synthesis of 2-(aminooxy)butanoic acid is not extensively documented, these established methodologies provide a strong foundation for the development of such synthetic routes.
General Synthetic Strategies for Incorporating Aminooxy Groups
Beyond the stereoselective construction of the entire amino acid, general methods for the introduction of the aminooxy group and subsequent derivatization are crucial for various applications.
O-Alkylation and N-Deprotection Procedures
A common method for forming the C-O-N linkage of the aminooxy group is through O-alkylation of a protected hydroxylamine derivative. organic-chemistry.orgorganic-chemistry.org N-Hydroxyphthalimide is a frequently used hydroxylamine surrogate due to its stability and reactivity. It can be alkylated with a suitable electrophile, such as an alkyl halide or sulfonate, under basic conditions. The Mitsunobu reaction also provides a powerful method for the O-alkylation of N-hydroxycarbamates with alcohols, proceeding with inversion of stereochemistry at the alcohol center. organic-chemistry.orgnih.gov
Derivatization for Peptide Synthesis and Bioconjugation (e.g., Fmoc- and Boc-chemistry protocols)
The incorporation of aminooxy-functionalized amino acids into peptides and other biomolecules requires the use of appropriate protecting group strategies. The most common protecting groups for the α-amino group in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. creative-peptides.comchemtube3d.comchempep.comresearchgate.netuci.eduluxembourg-bio.comnih.gov
Fmoc-Chemistry: The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups. chemtube3d.comchempep.comresearchgate.netuci.edu This orthogonality is a key advantage of the Fmoc/tBu strategy. The synthesis of Fmoc-protected 2-(aminooxy)butanoic acid would allow for its direct incorporation into peptides using standard Fmoc-SPPS protocols.
Boc-Chemistry: The Boc group is removed with acid, and typically, more acid-resistant protecting groups are used for the side chains. nih.govsigmaaldrich.comgoogle.comorganic-chemistry.org Boc-protected aminooxy amino acids are valuable building blocks for both SPPS and solution-phase synthesis. organic-chemistry.orgnih.gov
The aminooxy group itself is a versatile functional handle for bioconjugation. sci-hub.mk It reacts chemoselectively with aldehydes and ketones to form stable oxime linkages, a reaction known as oxime ligation. organic-chemistry.orgnih.gov This bioorthogonal reaction allows for the specific labeling and modification of biomolecules under mild, aqueous conditions. Therefore, the synthesis of Fmoc- or Boc-protected 2-(aminooxy)butanoic acid provides valuable reagents for the site-specific introduction of an oxime ligation handle into peptides and proteins.
Synthesis of Butanoic Acid Derivatives with Pendant Aminooxy Moieties (e.g., Aminooxy-PEG Conjugates)
The introduction of an aminooxy group onto a butanoic acid scaffold provides a versatile chemical handle for various bioconjugation applications. This functional group exhibits chemoselective reactivity towards aldehydes and ketones, forming stable oxime linkages. When combined with a biocompatible polymer like polyethylene glycol (PEG), the resulting aminooxy-PEG conjugates of butanoic acid become valuable tools for modifying the pharmacokinetic properties of therapeutic molecules. The synthesis of these derivatives typically involves a multi-step process, beginning with the formation of the aminooxy-functionalized butanoic acid core, followed by its conjugation to a PEG moiety.
A common and effective strategy for the synthesis of α-aminooxy acids involves the nucleophilic substitution of an α-halo carboxylic acid with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide. This is followed by a deprotection step to liberate the aminooxy group. For the preparation of 2-(aminooxy)butanoic acid, a plausible and chemically sound approach starts with the readily available ethyl 2-bromobutanoate.
The initial step is the reaction of ethyl 2-bromobutanoate with N-hydroxyphthalimide in the presence of a suitable base, such as triethylamine (TEA) or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, where the phthalimide-N-oxide anion displaces the bromide ion to form ethyl 2-(phthalimidooxy)butanoate.
Following the successful installation of the protected aminooxy group, the phthaloyl protecting group is removed. This is typically achieved by hydrazinolysis, using hydrazine hydrate in an alcoholic solvent like ethanol. The reaction results in the formation of the free aminooxy compound, ethyl 2-(aminooxy)butanoate, and phthalhydrazide as a byproduct, which can be removed by filtration. The final step to obtain 2-(aminooxy)butanoic acid is the hydrolysis of the ethyl ester under either acidic or basic conditions.
For subsequent conjugation to polyethylene glycol (PEG), the aminooxy group is often protected to prevent unwanted side reactions during the coupling process. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the aminooxy functionality due to its stability under various reaction conditions and its facile removal under acidic conditions. The Boc protection can be introduced by reacting the aminooxy intermediate with di-tert-butyl dicarbonate (Boc)2O.
The conjugation of the N-Boc-2-(aminooxy)butanoic acid to a PEG chain can be achieved through standard peptide coupling methodologies. A common approach involves the use of an amine-terminated PEG (PEG-NH2). The carboxylic acid of the butanoic acid derivative is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active NHS ester. This activated intermediate then readily reacts with the terminal amino group of PEG-NH2 to form a stable amide bond.
Finally, the Boc protecting group on the aminooxy moiety is removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the desired butanoic acid derivative with a pendant aminooxy-PEG conjugate. The final product can be purified using techniques like dialysis or size-exclusion chromatography to remove any unreacted reagents and byproducts.
The following table summarizes a potential synthetic route for an aminooxy-PEG conjugate of butanoic acid:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Ethyl 2-bromobutanoate, N-Hydroxyphthalimide | K2CO3, DMF | Ethyl 2-(phthalimidooxy)butanoate |
| 2 | Ethyl 2-(phthalimidooxy)butanoate | Hydrazine hydrate, Ethanol | Ethyl 2-(aminooxy)butanoate |
| 3 | Ethyl 2-(aminooxy)butanoate | (Boc)2O, TEA, Dichloromethane | Ethyl 2-(N-Boc-aminooxy)butanoate |
| 4 | Ethyl 2-(N-Boc-aminooxy)butanoate | LiOH, THF/H2O | 2-(N-Boc-aminooxy)butanoic acid |
| 5 | 2-(N-Boc-aminooxy)butanoic acid, Amino-PEG | EDC, NHS, DMF | N-Boc-aminooxy-butanamido-PEG |
| 6 | N-Boc-aminooxy-butanamido-PEG | Trifluoroacetic acid (TFA) | Aminooxy-butanamido-PEG |
This synthetic approach allows for the controlled and efficient preparation of butanoic acid derivatives functionalized with aminooxy-PEG moieties, which are valuable for a range of biomedical applications. The length and nature of the PEG chain can be varied to fine-tune the physicochemical properties of the final conjugate.
Reaction Mechanisms and Chemical Reactivity of Aminooxy Substituted Butanoic Acids
Oxime Ligation Chemistry
Oxime ligation is a cornerstone of bioconjugation, valued for its high selectivity and the stability of the resulting bond. This bioorthogonal reaction involves the condensation of an aminooxy group with an aldehyde or ketone.
Mechanism of Chemoselective Oxime Bond Formation with Carbonyl Compounds
The formation of an oxime bond is a chemoselective reaction between a nucleophilic aminooxy group (-ONH₂) and an electrophilic carbonyl group of an aldehyde or ketone. This reaction, also known as oximation, proceeds under mild conditions and can be performed in a wide variety of solvents, including water. The primary amino group of an amino acid is replaced by an aminooxy moiety, which increases its nucleophilicity.
The mechanism begins with the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable oxime bond (C=N-O). The reaction is highly chemoselective for aldehydes and ketones, showing no cross-reactivity with other functional groups typically found in biological systems. The rate of oxime formation can be accelerated by catalysts such as aniline, which function by forming a more reactive Schiff base intermediate with the carbonyl compound. Compared to imines, oximes exhibit significantly greater stability towards hydrolysis, a property attributed to the alpha-effect, where the heteroatom adjacent to the sp² nitrogen enhances stability. nih.gov
Kinetic and Thermodynamic Considerations in Bioorthogonal Reactions
Bioorthogonal reactions are characterized by their ability to proceed within complex biological environments without interfering with native biochemical processes. Key requirements for such reactions are high chemoselectivity and fast kinetics.
From a kinetic standpoint, oxime ligation is generally slower than some of the fastest bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) tetrazine ligation. At neutral pH, the second-order rate constants for oxime formation are typically in the range of 0.01 M⁻¹s⁻¹. However, the reaction rate can be significantly enhanced under mildly acidic conditions (pH 4-6) or through the use of nucleophilic catalysts like aniline. Aniline catalysis can increase the rate constants to the range of 10¹-10³ M⁻¹s⁻¹.
Thermodynamically, the oxime bond is notably stable, particularly against hydrolysis, when compared to other C=N bonds like imines and hydrazones. In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. wikipedia.org This high stability makes oxime ligation a reliable method for creating long-lasting conjugates in biological research.
Table 1: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions
| Reaction Type | Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|
| Oxime Ligation (uncatalyzed) | Aminooxy + Aldehyde/Ketone | ~0.01 |
| Oxime Ligation (aniline-catalyzed) | Aminooxy + Aromatic Aldehyde | 10¹ - 10³ |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | 10⁻³ - 10⁰ |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene | 10⁰ - 10³ |
Interactions with Pyridoxal (B1214274) Phosphate-Dependent Enzymes
Aminooxy compounds are known to be potent inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This class of enzymes is crucial for a vast array of metabolic reactions involving amino acids.
Mechanisms of Covalent Enzyme Inactivation and Active Site Interactions
PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, and racemization of amino acids. The catalytic cycle of these enzymes relies on the aldehyde group of the PLP cofactor, which forms a Schiff base (internal aldimine) with the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site.
Aminooxy compounds, including 2-(aminooxy)butanoic acid, act as mechanism-based inactivators of these enzymes. The highly nucleophilic aminooxy group readily attacks the electrophilic carbon of the internal aldimine, or more commonly, the aldehyde group of the free PLP cofactor itself. This reaction forms a highly stable oxime adduct. The formation of this covalent oxime bond with the essential PLP cofactor prevents it from participating in its normal catalytic functions, leading to irreversible inactivation of the enzyme. For example, aminooxyacetic acid (AOA) is a general inhibitor of PLP-dependent enzymes and functions by attacking the Schiff base linkage between PLP and the enzyme to form stable oxime complexes. wikipedia.org
Structure-Activity Relationship Studies in Enzyme Inhibition
Structure-activity relationship (SAR) studies have provided insights into the features required for the inhibition of PLP-dependent enzymes by aminooxy compounds. While specific studies on 2-(aminooxy)butanoic acid are limited, research on analogous compounds offers valuable information.
A study on derivatives of L-α-aminooxy-phenylpropionic acid (AOPP) as inhibitors of the PLP-dependent enzyme TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) revealed key structural requirements for inhibitory activity. The findings indicated that the presence of both the aminooxy group and the carboxy group are essential for the effective inhibition of the enzyme. nih.gov Modifications to other parts of the molecule can modulate the potency and specificity of the inhibitor, but the aminooxy and carboxylate moieties serve as the primary pharmacophores for binding and inactivation. Docking simulations further supported that the inhibitory activity of these compounds correlated with their binding energy within the enzyme's active site. nih.gov
Table 2: Structure-Activity Relationship for AOPP-derived Inhibitors of TAA1
| Structural Feature | Importance for Inhibition | Rationale |
|---|---|---|
| Aminooxy Group | Essential | Forms a covalent oxime bond with the PLP cofactor, causing inactivation. |
| Carboxy Group | Essential | Likely involved in crucial binding interactions within the enzyme's active site, mimicking the natural amino acid substrate. |
| Phenyl/Naphthyl Group | Modulatory | Affects binding affinity and specificity; larger aromatic systems can enhance potency. |
Chemical Stability and Decomposition Pathways in Various Research Media
The utility of 2-(aminooxy)butanoic acid in research applications is dependent on its chemical stability and that of the oxime bond it forms. The aminooxy group itself is generally most stable in acidic solutions, typically between pH 2 and 3. nih.gov
The primary decomposition pathway for the oxime linkage is hydrolysis. wikipedia.org This reaction is the reverse of oxime formation and results in the cleavage of the C=N bond to regenerate the aminooxy compound and the corresponding aldehyde or ketone. The oxime bond is exceptionally stable under physiological and neutral pH conditions. researchgate.net However, hydrolysis can be induced by heating in the presence of strong inorganic acids. wikipedia.org The rate of hydrolysis is significantly lower than that of hydrazones, making oximes a preferred choice for creating stable bioconjugates. wikipedia.orgnih.gov Therefore, in typical research media used for biological studies (e.g., phosphate-buffered saline at pH 7.4), both the free aminooxy compound and the resulting oxime conjugates exhibit high stability. Decomposition is generally not a significant concern unless the compound is subjected to harsh acidic conditions and elevated temperatures.
Biochemical Roles and Biological Activity in Research Models
Endogenous Metabolic Pathways and Biosynthesis
While "Butanoic acid, 2-(aminooxy)-" itself is not a central endogenous metabolite, its structural analog, L-canaline, is synthesized and metabolized in specific biological systems, primarily in leguminous plants.
The primary biosynthetic precursor to L-canaline is L-canavanine, a structural analog of L-arginine. iris-biotech.de In many canavanine-accumulating legumes, the enzyme arginase catalyzes the hydrolytic cleavage of L-canavanine. This reaction yields two products: urea (B33335) and L-canaline. This pathway is a key catabolic route for the stored L-canavanine in these plants, releasing nitrogen and other metabolites for the developing seedling. nih.gov The production of canaline (B555070), a potent antimetabolite, is an inherent consequence of canavanine breakdown.
Some organisms have evolved mechanisms to detoxify L-canavanine through different pathways. For instance, the tobacco budworm, Heliothis virescens, possesses a specific canavanine hydrolase that cleaves L-canavanine into L-homoserine and hydroxyguanidine, thus avoiding the formation of the more toxic L-canaline. pnas.org
Once formed, L-canaline itself can be further metabolized. In jack bean plants (Canavalia ensiformis), an enzyme has been identified that mediates the reductive cleavage of L-canaline's oxygen-nitrogen bond. This reaction, which requires NADPH, irreversibly converts L-canaline into L-homoserine and ammonia. This metabolic step is crucial as it detoxifies the potent L-canaline while reclaiming valuable nitrogen and producing homoserine, a precursor for other essential amino acids like methionine and lysine (B10760008).
Another metabolic fate of L-canaline involves its reaction with α-keto acids. The aminooxy group of canaline can react avidly with the carbonyl group of α-keto acids and aldehydes to form stable oximes. iris-biotech.decaymanchem.com This non-enzymatic reaction is a key part of its mechanism of toxicity, as it can deplete essential metabolic intermediates.
Enzymatic Inhibition and Antimetabolic Effects
The defining biochemical characteristic of 2-(aminooxy)-substituted butanoic acids is their ability to inhibit a wide range of enzymes, particularly those dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov
L-canaline is a potent inhibitor of aminotransferases (also known as transaminases). caymanchem.com These PLP-dependent enzymes are central to amino acid synthesis and degradation. nih.gov The inhibitory action arises from the reaction between the aminooxy group of canaline and the aldehyde group of the enzyme-bound PLP cofactor. nih.gov This reaction forms a stable canaline-PLP oxime, which effectively inactivates the enzyme, often irreversibly. nih.govnih.gov
One well-studied example is the inhibition of alanine (B10760859) aminotransferase (AlaAT). L-canaline has been shown to be a highly effective inhibitor of porcine heart AlaAT, with a concentration of 10⁻⁷ M causing a 55% reduction in enzyme activity after just five minutes of exposure. nih.govacs.org The D-enantiomer, D-canaline, also shows inhibitory activity, though it is less potent than the L-form. nih.gov The inhibitory potency is sensitive to the length of the aliphatic chain, with analogs shorter or longer than canaline showing dramatically reduced activity. nih.gov This highlights the specific structural requirements for effective binding to the enzyme's active site.
The related compound, aminooxyacetic acid, is also a well-known general inhibitor of PLP-dependent enzymes, including both alanine aminotransferase and aspartate aminotransferase. wikipedia.orgnih.govnih.gov
| Compound | Target Enzyme | Concentration | % Inhibition | Reference |
| L-Canaline | Alanine Aminotransferase (porcine) | 1.0 x 10⁻⁷ M | 55% | nih.govacs.org |
| L-Canaline | Alanine Aminotransferase (porcine) | 1.0 x 10⁻⁷ M (in presence of equimolar PLP) | 38% | acs.org |
Due to its structural similarity to ornithine, L-canaline acts as a potent ornithine antimetabolite. figshare.com It can compete with ornithine for binding to the active sites of enzymes involved in ornithine metabolism. A primary example is its irreversible inhibition of ornithine aminotransferase (OAT), a PLP-dependent enzyme. caymanchem.comnih.gov Preincubation with L-ornithine can protect OAT from irreversible inhibition by canaline, demonstrating a competitive interaction at the active site. researchgate.net
Beyond its direct role as an ornithine analog, L-canaline can also function as a lysine antagonist. nih.gov Studies on the effects of L-canaline on human peripheral blood mononucleocytes showed that its cytotoxic effects could be partially overcome by the addition of L-ornithine, but not L-lysine, suggesting a complex interaction with amino acid utilization pathways. nih.gov
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov ODC is also a PLP-dependent enzyme and is a target for inhibition by aminooxy compounds. researchgate.net L-canaline has been demonstrated to be a potential inhibitor of ODC, contributing to its antimetabolite and anticancer properties. researchgate.netnih.gov
Other, more structurally specific aminooxy compounds have been developed as potent ODC inhibitors. For example, 1-amino-3-(aminooxy)-2-propanol and 3-(aminooxy)-2-fluoropropanamine (B13816696) have been shown to inhibit rat liver ODC with IC50 values in the nanomolar range. nih.gov Similarly, 1-amino-oxy-3-aminopropane (APA) is recognized as a potent competitive inhibitor of ODC. nih.govacs.orgresearchgate.net The mechanism of inhibition involves the aminooxy group forming a stable, covalent oxime with the PLP cofactor in the ODC active site, which the enzyme cannot process, thus leading to potent inhibition. nih.govresearchgate.net This disruption of polyamine synthesis is a key component of the antiproliferative effects of these compounds. acs.org
Modulation of Specific Biological Processes
Influence on Glutamate (B1630785) and Gamma-Aminobutyric Acid (GABA) Metabolism
The direct influence of Butanoic acid, 2-(aminooxy)- on the metabolism of the key neurotransmitters glutamate and gamma-aminobutyric acid (GABA) has not been extensively studied. However, based on the known activities of related aminooxy compounds, some potential interactions can be inferred. Aminooxy compounds are known to interact with pyridoxal 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism, including the synthesis and degradation of glutamate and GABA.
Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its metabolism is intricately linked to the tricarboxylic acid (TCA) cycle. nih.gov GABA, the main inhibitory neurotransmitter, is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD), a PLP-dependent enzyme. nih.gov The degradation of GABA is carried out by another PLP-dependent enzyme, GABA transaminase (GABA-T). nih.gov
Compounds with an aminooxy group can inhibit these enzymes. For instance, aminooxyacetic acid (AOA), a well-studied transaminase inhibitor, has been shown to affect glutamate compartmentation and TCA cycle kinetics. researchgate.net By inhibiting GABA-T, aminooxy compounds can lead to an increase in GABA levels in the brain, a mechanism that is of therapeutic interest for conditions associated with reduced GABAergic inhibition. nih.gov
A related compound, (S)-2-Amino-4-(aminooxy)butanoic acid, has been noted for its potential to inhibit aminotransferase activity. epa.gov Given that transaminases are central to the interplay between glutamate and GABA metabolism, it is plausible that Butanoic acid, 2-(aminooxy)- could exert a modulatory effect on these pathways. However, without direct experimental evidence, its specific effects, whether inhibitory or otherwise, on GAD, GABA-T, or other enzymes in the glutamate and GABA metabolic pathways remain speculative.
Involvement in Plant Physiological Responses (e.g., Ethylene (B1197577) Production)
The involvement of Butanoic acid, 2-(aminooxy)- in plant physiological responses, particularly in the context of ethylene production, is not well-documented in scientific literature. Ethylene, a key plant hormone, is synthesized from the precursor 1-aminocyclopropane-1-carboxylic acid (ACC). researchgate.net The enzyme responsible for the conversion of S-adenosyl-L-methionine (SAM) to ACC is ACC synthase, a PLP-dependent enzyme. frontiersin.org
Inhibitors of PLP-dependent enzymes can disrupt ethylene biosynthesis. A well-known inhibitor of ACC synthase is aminoethoxyvinylglycine (AVG). frontiersin.org Given that Butanoic acid, 2-(aminooxy)- possesses an aminooxy functional group, it could theoretically interact with ACC synthase. However, there is no direct research to confirm such an interaction or to suggest its efficacy as either an inhibitor or a promoter of ethylene production.
Research on other aminooxy compounds in plants has shown varied effects. While some can inhibit ethylene synthesis, the specific structure of the molecule is critical for its activity. Without dedicated studies on Butanoic acid, 2-(aminooxy)-, its role as a plant growth regulator or its influence on ethylene-mediated processes such as fruit ripening, senescence, or stress responses remains unknown.
Cellular and Molecular Impact in Experimental Systems
Formation of Biomimetic Foldamers through Incorporation into Macromolecules
The unique chemical properties of the aminooxy group in Butanoic acid, 2-(aminooxy)- make it a potential building block for the synthesis of novel macromolecules, including biomimetic foldamers. Foldamers are synthetic oligomers that adopt well-defined, folded conformations, mimicking the secondary structures of proteins. nih.govfrontiersin.org
The increased nucleophilicity of the aminooxy group allows for its efficient incorporation into peptide chains using solid-phase peptide synthesis. nih.govresearchgate.net Once incorporated, the aminooxy side chain can undergo chemoselective ligation with carbonyl compounds to form stable oxime bonds. researchgate.netaacrjournals.org This specific reactivity is a valuable tool in bioorthogonal chemistry and can be exploited to create complex molecular architectures.
The incorporation of α-aminoxy acids into peptide backbones has been shown to be a strategy for the creation of unnatural helical peptidic foldamers. frontiersin.org The presence of the oxygen atom in the backbone can influence the conformational preferences of the oligomer, leading to the formation of unique and stable secondary structures. While there is no specific research detailing the use of Butanoic acid, 2-(aminooxy)- in foldamer synthesis, its structure suggests it could serve as a valuable monomer in the design of novel, folded macromolecules with potential applications in materials science and therapeutics.
| Property | Description | Relevance to Foldamer Formation |
| Functional Group | Aminooxy (-O-NH2) | The high nucleophilicity of the aminooxy group facilitates its incorporation into peptide chains. |
| Reactivity | Forms stable oxime bonds with aldehydes and ketones. | Enables chemoselective ligation for creating complex macromolecular structures and cyclization. |
| Structural Impact | Introduction of a heteroatom into the peptide backbone. | Can influence backbone conformation and promote the formation of stable, unnatural secondary structures. |
Antineoplastic Activity in In Vitro Cancer Cell Line Models
While direct studies on the antineoplastic activity of Butanoic acid, 2-(aminooxy)- are not available, its structural relationship to butyric acid suggests potential anticancer properties. Butyric acid, a short-chain fatty acid, and its derivatives have been extensively studied for their ability to inhibit the growth of various cancer cell lines. nih.govnih.govfrontiersin.org
The anticancer effects of butyric acid are attributed to several mechanisms, including the inhibition of histone deacetylases (HDACs). researchgate.net HDAC inhibition leads to the hyperacetylation of histones, which in turn modulates gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov Furthermore, butyrate (B1204436) can activate cell-surface G protein-coupled receptors, which can also contribute to its tumor-suppressive effects. nih.gov
Prodrugs of butyric acid, such as pivalyloxymethyl butyrate (AN-9), have been developed to improve its pharmacological properties and have shown greater potency in inhibiting cancer cell proliferation in vitro and in vivo. nih.govaacrjournals.org These derivatives are designed to release butyric acid intracellularly.
A structural analog of L-arginine, L-canavanine, which is L-2-amino-4-(guanidinooxy)butyric acid, has also demonstrated growth-inhibitory effects in pancreatic carcinoma cells. google.com This indicates that modifications to the side chain of a butyric acid backbone can result in compounds with significant antitumor activity.
Given these findings, it is conceivable that Butanoic acid, 2-(aminooxy)- could exhibit antineoplastic activity. The aminooxy group may influence its cellular uptake, metabolic stability, and interaction with molecular targets. However, without experimental data from in vitro cancer cell line models, its potential as an anticancer agent remains speculative.
| Compound | Reported Antineoplastic Activity | Mechanism of Action (where known) |
| Butyric Acid | Inhibits proliferation, induces apoptosis and differentiation in various cancer cell lines. nih.govfrontiersin.org | Histone deacetylase (HDAC) inhibition, activation of G protein-coupled receptors. nih.govresearchgate.net |
| Pivaloyloxymethyl butyrate (AN-9) | More potent than butyric acid in inhibiting cancer cell growth. nih.govaacrjournals.org | Prodrug that releases butyric acid intracellularly. |
| L-Canavanine | Growth-inhibitory effects on pancreatic carcinoma cells. google.com | Incorporation into proteins in place of arginine, leading to dysfunctional proteins. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
No published studies were identified that have performed quantum chemical calculations on "Butanoic acid, 2-(aminooxy)-". Therefore, data on its optimized geometry, electronic structure, frontier molecular orbitals, and intramolecular interactions from methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are not available.
Density Functional Theory (DFT) for Geometrical and Electronic Structure Characterization
Information unavailable.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
Information unavailable.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Information unavailable.
Molecular Dynamics Simulations and Docking Studies
There is no evidence in the public domain of molecular dynamics simulations or docking studies having been conducted for "Butanoic acid, 2-(aminooxy)-". Such studies would be essential for predicting how the molecule interacts with biological targets, its conformational flexibility, and its potential reactivity in a solvated environment, but this research has not been published.
Prediction of Ligand-Target Binding Modes and Interaction Sites (e.g., Enzyme Active Sites)
Information unavailable.
Conformational Analysis and Reactivity Predictions in Solvated Environments
Information unavailable.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of "Butanoic acid, 2-(aminooxy)-". These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of "Butanoic acid, 2-(aminooxy)-". While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds like 2-aminobutanoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons of the ethyl group (CH₃CH₂), the methine proton at the chiral center (CH), and the protons of the aminooxy group (ONH₂). The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For "Butanoic acid, 2-(aminooxy)-", four distinct signals would be expected, corresponding to the methyl carbon (CH₃), the methylene carbon (CH₂), the methine carbon attached to the aminooxy group (CH), and the carbonyl carbon of the carboxylic acid (COOH). The electronegativity of the oxygen and nitrogen atoms in the aminooxy group would influence the chemical shift of the adjacent carbon atom.
A summary of predicted NMR data is presented below:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.9 | Triplet | CH₃ |
| ¹H | ~1.8 | Multiplet | CH₂ |
| ¹H | ~3.7 | Triplet | CH |
| ¹H | Variable | Broad Singlet | COOH |
| ¹H | Variable | Broad Singlet | ONH₂ |
| ¹³C | ~10 | - | CH₃ |
| ¹³C | ~25 | - | CH₂ |
| ¹³C | ~60 | - | CH |
| ¹³C | ~175 | - | COOH |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Butanoic acid, 2-(aminooxy)-" would exhibit characteristic absorption bands for the carboxylic acid and aminooxy functional groups.
Key expected vibrational frequencies include:
O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. docbrown.info
C-H stretch (Alkyl): Absorptions in the 2975-2845 cm⁻¹ range corresponding to the stretching vibrations of the C-H bonds in the ethyl group. docbrown.info
C=O stretch (Carbonyl): A strong, sharp absorption peak between 1725 and 1700 cm⁻¹, indicative of the carbonyl group of the carboxylic acid. docbrown.info
N-H stretch (Aminooxy): Typically observed in the 3300-3100 cm⁻¹ region.
C-O stretch (Carboxylic Acid): Found in the 1320-1210 cm⁻¹ range.
N-O stretch (Aminooxy): Expected to appear in the 930-850 cm⁻¹ region.
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
For "Butanoic acid, 2-(aminooxy)-", the molecular formula is C₄H₉NO₃, with a molecular weight of approximately 119.12 g/mol . nih.gov In mass spectrometry, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments would be measured. This information helps to confirm the identity of the compound.
Quantitative analysis using mass spectrometry, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS), allows for the sensitive and selective measurement of "Butanoic acid, 2-(aminooxy)-" in complex mixtures. This is crucial for determining its concentration in biological samples or for monitoring reaction progress.
| Technique | Application | Information Obtained |
| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, fragmentation patterns |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification | Concentration in complex matrices |
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation, purification, and analytical separation of "Butanoic acid, 2-(aminooxy)-" from reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For "Butanoic acid, 2-(aminooxy)-", a reversed-phase HPLC method would likely be employed.
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the polar nature of the carboxylic acid and aminooxy groups, "Butanoic acid, 2-(aminooxy)-" would have a relatively short retention time on a nonpolar column. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. HPLC can also be used for the preparative purification of the compound.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. iajps.comscispace.com "Butanoic acid, 2-(aminooxy)-" is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (aminooxy) functional groups. At a pH below its isoelectric point, the molecule will carry a net positive charge and can be separated using a cation-exchange resin. harvardapparatus.com Conversely, at a pH above its isoelectric point, it will have a net negative charge and can be separated using an anion-exchange resin. harvardapparatus.com This method is particularly useful for separating the target compound from other charged or neutral molecules.
Natural Occurrence and Ecological Significance
Distribution in Biological Systems
The distribution of Butanoic acid, 2-(aminooxy)-, is highly specialized, being predominantly found within the plant kingdom, particularly in the legume family.
Butanoic acid, 2-(aminooxy)-, is found in leguminous plants that synthesize its precursor, L-canavanine. nih.govwikipedia.org It is produced from the enzymatic hydrolysis of L-canavanine by the action of arginase. nih.govwikipedia.org The most well-documented source of this compound is the jack bean, Canavalia ensiformis. nih.govwikipedia.org This species, along with others such as alfalfa (Medicago sativa), produces these rare amino acids as protective agents against herbivores. iris-biotech.de
L-canavanine, a structural analogue of the protein amino acid L-arginine, can accumulate in massive quantities in the seeds of many legumes, where it functions as a primary nitrogen storage compound for the growing embryo and as a defensive chemical. wikipedia.orgnih.govnih.gov The presence of L-canavanine is a direct indicator of the potential for Butanoic acid, 2-(aminooxy)- to be present, as the latter is its direct metabolic derivative. wikipedia.org Studies have identified significant concentrations of L-canavanine in various wild leguminous species, suggesting a broad distribution of its metabolic pathway. For example, seeds of the wild Mediterranean legume Anthyllis vulneraria have been found to contain up to 1.26 g of canavanine per 100 g of flour. fao.org
| Plant Species | Tissue | Precursor Compound | Finding |
| Canavalia ensiformis (Jack Bean) | Seeds, Seedlings | L-canavanine | Primary source of L-canavanine and its metabolite, Butanoic acid, 2-(aminooxy)-. nih.govwikipedia.orgnih.gov |
| Medicago sativa (Alfalfa) | Plant tissues | L-canavanine | Known to produce L-canavanine and Butanoic acid, 2-(aminooxy)- as protective agents. iris-biotech.de |
| Anthyllis vulneraria | Seeds | L-canavanine | Contains high concentrations of L-canavanine (1.26 g/100g flour), indicating the potential for Butanoic acid, 2-(aminooxy)-. fao.org |
| Canavalia gladiata (Sword Bean) | Seeds | L-canavanine | Contains canavanine, which can be reduced by processing methods like soaking and boiling. researchgate.net |
| Canavalia cathartica / C. maritima | Seeds, Ripened Beans | L-canavanine | Highest quantities of L-canavanine are found in raw seeds and ripened beans. researchgate.net |
Pulses, which include the dry, edible seeds of plants in the legume family such as beans, peas, and lentils, are a major food category. cabidigitallibrary.orgmdpi.com As Butanoic acid, 2-(aminooxy)- is found in various legumes, it is consequently present within this broad food matrix. wikipedia.orgiris-biotech.de However, its concentration in commonly consumed pulses is generally low, and processing methods like soaking and boiling can significantly reduce the levels of its precursor, L-canavanine. researchgate.net
In the context of other food matrices, an extensive review of scientific literature found no evidence for the presence or formation of Butanoic acid, 2-(aminooxy)- during sourdough fermentation. The fermentation process in sourdough is characterized by the metabolic activity of lactic acid bacteria and yeasts, which primarily affects the composition of common free amino acids, organic acids, and volatile flavor compounds. nih.govresearchgate.nettandfonline.com This microbial activity leads to proteolysis, breaking down flour proteins into peptides and amino acids like glutamic acid and alanine (B10760859), which contributes to the bread's flavor, texture, and nutritional profile but does not involve the synthesis of non-proteinogenic amino acids like Butanoic acid, 2-(aminooxy)-. nih.govresearchgate.net
Role in Chemical Ecology and Plant Defense Mechanisms (e.g., Insect Deterrence)
The primary ecological role of Butanoic acid, 2-(aminooxy)- is as a potent defensive chemical. nih.govnih.gov It is a key component of the plant's strategy to deter herbivores, particularly insects. wikipedia.org The compound is a powerful insecticide and antimetabolite. wikipedia.orgcaymanchem.com
The toxicity of Butanoic acid, 2-(aminooxy)- stems from its unique chemical structure. wikipedia.org It readily reacts with the pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6) cofactor essential for the function of many enzymes, particularly aminotransferases. wikipedia.orgcaymanchem.comebi.ac.uk By forming a stable, covalently-bound oxime with pyridoxal phosphate, it inactivates these enzymes, disrupting vital metabolic processes in the herbivore. wikipedia.orgcaymanchem.comnih.gov
Research has demonstrated its specific effects on various insects:
Tobacco Hornworm (Manduca sexta): Larvae of this moth that consume a diet containing Butanoic acid, 2-(aminooxy)- (e.g., 2.5 mM) exhibit severe developmental defects, with most dying during the pupal stage. wikipedia.org When injected into adult moths, the compound acts as a potent neurotoxin, inducing rapid and continuous motor activity, followed by disorientation and loss of coordinated muscle function, indicating it disrupts the central nervous system. wikipedia.orgbiologists.com
Fruit Fly (Drosophila melanogaster): While direct studies on Butanoic acid, 2-(aminooxy)- are limited, the fruit fly has a well-documented defense against its precursor, L-canavanine. The fly possesses a specific gustatory receptor, the orphan G-protein-coupled receptor DmX, located in its bitter-sensitive taste neurons. nih.govplos.orgnih.gov This receptor detects L-canavanine, triggering an immediate avoidance behavior where the fly retracts its proboscis to cease feeding. nih.govplos.org This serves as a powerful deterrent, preventing the ingestion of the toxic plant material.
| Organism | Compound | Dosage/Concentration | Observed Effect | Mechanism |
| Manduca sexta (Tobacco Hornworm) | Butanoic acid, 2-(aminooxy)- | 2.5 mM in diet (larvae) | Massive developmental aberrations; high mortality at pupal stage. wikipedia.org | Antimetabolite activity, enzyme inhibition. wikipedia.orgnih.gov |
| Manduca sexta (Tobacco Hornworm) | Butanoic acid, 2-(aminooxy)- | 1-45 μmol/g injected (adult) | Neurotoxicity: initial hyperactivity followed by disorientation and unpatterned motor activity. biologists.com | Disruption of central nervous system function. biologists.com |
| Drosophila melanogaster (Fruit Fly) | L-canavanine (Precursor) | N/A | Repellent/deterrent effect; avoidance behavior (proboscis retraction). nih.govplos.org | Detection by DmX gustatory receptor in bitter-sensitive neurons. nih.govnih.gov |
While highly effective, some specialized insects have evolved countermeasures. The beetle Caryedes brasiliensis, for example, can metabolize L-canavanine and Butanoic acid, 2-(aminooxy)-, detoxifying the compounds and using them as a nitrogen source for its own development. wikipedia.org
Emerging Research Directions and Applications in Chemical Biology
Design and Synthesis of Advanced Aminooxy Building Blocks for Complex Molecular Architectures
The strategic design of molecular building blocks is fundamental to the construction of complex, functional molecules. Butanoic acid, 2-(aminooxy)- and other aminooxy-containing amino acids serve as powerful synthons for creating sophisticated molecular architectures such as modified peptides, oligonucleotides, and glycoconjugates. acs.orgiris-biotech.denih.gov The presence of the aminooxy group offers a distinct advantage over a primary amine due to its enhanced nucleophilicity, a phenomenon known as the "alpha effect". acs.orgnih.gov This heightened reactivity allows for highly efficient and selective reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages under mild, aqueous conditions. rsc.orgrsc.orglouisville.edu
Researchers have developed various strategies to incorporate these building blocks into larger structures. For peptide synthesis, protected forms of aminooxy amino acids, such as those with Fmoc- or Boc-protecting groups, are compatible with standard solid-phase peptide synthesis (SPPS) protocols. rsc.orgiris-biotech.de This enables the precise placement of an aminooxy functional group at specific sites within a peptide sequence. Once synthesized, the deprotected aminooxy group is available for subsequent modification, such as cyclization or ligation to other molecules. iris-biotech.deiris-biotech.de This methodology has been used to create peptide fragments for larger protein assembly and to impose conformational constraints through cyclization, which can be crucial for biological activity. iris-biotech.de
In nucleic acid chemistry, aminooxy-functionalized phosphoramidites are synthesized and used in automated oligonucleotide synthesis. acs.org This allows for the introduction of one or more aminooxy groups at the 3' or 5' ends, or even within the sequence of DNA or RNA strands. These modified oligonucleotides can then be conjugated to a wide array of ligands, such as cell-penetrating peptides, imaging agents, or therapeutic molecules, to enhance their properties. acs.orgnih.gov An aminooxy click chemistry (AOCC) strategy has been developed to create building blocks for bis-homo and bis-hetero conjugation, allowing for the attachment of two identical or different ligands, respectively. nih.gov
The table below summarizes various complex molecular architectures synthesized using aminooxy building blocks.
Table 1: Examples of Complex Molecular Architectures from Aminooxy Building Blocks| Molecular Architecture | Building Block Type | Ligation Strategy | Application Example |
|---|---|---|---|
| Cyclic Peptides | Aminooxy amino acids with protected side chains | Intramolecular oxime ligation | Mimicking constrained bioactive conformations iris-biotech.de |
| Protein-Polymer Conjugates | Peptides with site-specific aminooxy groups | Oxime ligation to aldehyde-functionalized polymers | Improving therapeutic protein stability and pharmacokinetics rsc.org |
| Oligonucleotide-Ligand Conjugates | Aminooxy-modified phosphoramidites | Oxime ligation to aldehyde-tagged ligands | Targeted delivery of siRNA therapeutics acs.orgnih.gov |
| Neo-glycopeptides | Peptides containing aminooxy side chains | Reaction with reducing carbohydrates | Studying the effects of glycosylation on peptide structure and function iris-biotech.deiris-biotech.de |
| Peptide Dendrimers | Multi-functional aminooxy core structures | Stepwise oxime ligation with peptide fragments | Creating multivalent scaffolds for diagnostics and drug delivery rsc.org |
Exploration of Novel Enzyme Targets and Previously Undiscovered Biochemical Pathways
The unique reactivity of the aminooxy group makes it an invaluable tool for probing biological systems and discovering new molecular interactions. Butanoic acid, 2-(aminooxy)- and related compounds are utilized to generate libraries of potential enzyme inhibitors for high-throughput screening. nih.gov The core strategy involves synthesizing a lead compound or scaffold containing an aminooxy "handle." This scaffold is designed to have a basal affinity for a target enzyme class. Subsequently, this aminooxy-functionalized platform is reacted with a diverse library of aldehydes or ketones, rapidly generating a large collection of candidate inhibitors via oxime bond formation. nih.gov Each new molecule combines the core scaffold with a different peripheral chemical moiety, allowing for a systematic exploration of the enzyme's binding pocket to identify compounds with enhanced potency and selectivity.
This approach has been successfully applied to identify inhibitors for protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various diseases. nih.gov By starting with a scaffold that targets the active site, researchers can tether various chemical groups to explore interactions with peripheral sites on the enzyme surface, leading to the discovery of highly specific multidentate inhibitors. nih.gov
Furthermore, aminooxy compounds can act as inhibitors themselves. For instance, (S)-2-Amino-4-(aminooxy)butanoic acid has been shown to inhibit the activity of aminotransferases, enzymes crucial for amino acid metabolism. biosynth.com Such findings open avenues for investigating the roles of these enzymes in both normal physiology and disease states. By designing specific inhibitors based on the aminooxy scaffold, researchers can perturb specific biochemical pathways and observe the downstream consequences, potentially uncovering previously unknown functions or connections within metabolic networks.
The table below lists enzyme classes that have been targeted using strategies involving aminooxy-functionalized molecules.
Table 2: Enzyme Classes Targeted by Aminooxy-Based Probes and Inhibitors| Enzyme Class | Strategy/Application | Example Compound Type | Reference |
|---|---|---|---|
| Aminotransferases | Direct inhibition | (S)-2-Amino-4-(aminooxy)butanoic acid | biosynth.com |
| Protein Tyrosine Phosphatases (PTPs) | Library screening via oxime ligation | Aminooxy-containing non-peptidic scaffolds | nih.gov |
| Sulfotransferases | Library screening via oxime ligation | Aminooxy-functionalized PAPS mimic | acs.org |
| Histone Deacetylases (HDACs) | Direct inhibition by zinc-binding groups | Peptides incorporating non-natural aminooxy amino acids | iris-biotech.de |
Development of Chemical Probes and Biosensors Utilizing Aminooxy Ligation
The development of chemical probes and biosensors is essential for visualizing and quantifying biological molecules and processes in real time. The oxime ligation reaction, facilitated by the aminooxy group, is a cornerstone of "click chemistry" and is ideally suited for this purpose due to its high chemoselectivity, rapid kinetics under physiological conditions, and the stability of the resulting oxime bond. rsc.orgnih.gov Butanoic acid, 2-(aminooxy)-, after incorporation into a targeting moiety (like a peptide or inhibitor), provides a reliable chemical handle for attaching reporter groups such as fluorophores, biotin, or radioisotopes. rsc.orgnih.gov
This strategy allows for modular probe design. A biomolecule of interest can be targeted with a peptide or small molecule containing an aminooxy group. Separately, a reporter molecule is functionalized with an aldehyde or ketone. The two components can then be ligated together efficiently in a biological sample or even in living cells. nih.gov This approach has been used to label peptides with fluorescent dyes like Alexa Fluor for imaging applications. nih.gov
The versatility of this ligation has been demonstrated in the preparation of a wide range of bioconjugates. rsc.org These include protein-protein probes to study interaction networks, PET (Positron Emission Tomography) tracers for in vivo imaging, and immobilized oligonucleotide probes for hybridization assays. acs.orgrsc.org The ability to rapidly and specifically form a stable covalent bond in a complex biological milieu is a significant advantage over other conjugation chemistries that may require catalysts or conditions that are harmful to biological samples. rsc.orgrsc.org The reaction can be accelerated by catalysts such as aniline, enabling complete ligation within minutes, which is critical for time-sensitive applications. rsc.orgnih.gov
Integration with Systems Biology Approaches for Comprehensive Understanding of Biological Roles
Systems biology aims to understand the complex interactions within biological systems by integrating data from various large-scale 'omics' technologies, such as genomics, proteomics, and metabolomics. researchgate.net Chemical tools derived from building blocks like Butanoic acid, 2-(aminooxy)- are poised to play a crucial role in bridging the gap between molecular-level chemistry and systems-level understanding.
The chemoselective reactivity of the aminooxy group is particularly powerful for applications in proteomics and metabolomics. In "activity-based protein profiling" (ABPP), a proteomics technique, aminooxy-functionalized probes can be designed to covalently label active enzymes in a complex proteome. After labeling, the probe can be used to enrich and identify these proteins by mass spectrometry, providing a snapshot of the functional state of entire enzyme families.
In metabolomics, many important metabolites, such as steroids, sugars, and neurotransmitter precursors, contain aldehyde or ketone functionalities. Aminooxy-containing reagents can be used to selectively "capture" these carbonyl-containing metabolites from a complex biological extract. louisville.edu By tagging these molecules, researchers can improve their detection by mass spectrometry or chromatographically separate them from the thousands of other compounds present in a cell. This targeted derivatization allows for a more sensitive and comprehensive analysis of specific sub-metabolomes, helping to build more complete models of metabolic networks. louisville.edu
By enabling the specific labeling, identification, and quantification of proteins and metabolites on a system-wide scale, chemical probes built from aminooxy scaffolds provide critical data for constructing and validating the complex network models that are at the heart of systems toxicology and biology. researchgate.net This integration allows researchers to move from studying individual components to understanding the emergent properties of the entire biological system.
Q & A
Q. How do steric and electronic effects influence the reactivity of 2-(aminooxy)butanoic acid derivatives in multi-step syntheses?
- Case Study : In peptide coupling, steric hindrance from tert-butyl groups (e.g., Boc-protected derivatives) slows acylation rates. Mitigate this using microwave-assisted synthesis to enhance kinetic control . Electronic effects are probed via Hammett plots by substituting aryl groups in model reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
